molecular formula C8H12N2O B12856252 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one

Cat. No.: B12856252
M. Wt: 152.19 g/mol
InChI Key: OMHYZRFDIRKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a butanone group attached to the 3-position of a 4-methylpyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-3-pyrazolecarboxaldehyde with butanone in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with different reagents, leading to a variety of substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

1-(4-Methyl-1H-pyrazol-3-yl)butan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(4-methyl-1H-pyrazol-5-yl)butan-1-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7(11)8-6(2)5-9-10-8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

OMHYZRFDIRKBDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=NN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.